![molecular formula C14H16ClNO2 B2986756 N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide CAS No. 2305551-13-5](/img/structure/B2986756.png)
N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide, also known as CPMEP, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. CPMEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that is involved in various neurological disorders.
Wissenschaftliche Forschungsanwendungen
N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide has been extensively studied for its potential applications in various fields. In neuroscience, N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide has been used as a tool to study the role of mGluR5 in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and addiction. N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide has also been used in preclinical studies to evaluate its efficacy as a treatment for these disorders.
Wirkmechanismus
N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is involved in various neurological disorders. By blocking the activity of mGluR5, N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide can modulate the release of neurotransmitters such as dopamine, glutamate, and GABA, which are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide has been shown to modulate the release of neurotransmitters such as dopamine, glutamate, and GABA, which are involved in various physiological and pathological processes. N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide has also been shown to have anxiolytic and antidepressant effects in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide is its selectivity for mGluR5, which allows for specific modulation of the receptor without affecting other receptors. However, N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide has a short half-life, which limits its use in long-term studies. N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide is also relatively expensive compared to other mGluR5 antagonists.
Zukünftige Richtungen
There are several future directions for the study of N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide. One direction is to optimize the synthesis of N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide to improve its yield and purity. Another direction is to evaluate the efficacy of N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide as a treatment for various neurological disorders in clinical trials. Additionally, the development of new mGluR5 antagonists with improved pharmacokinetic properties could lead to the discovery of new treatments for neurological disorders.
Synthesemethoden
The synthesis of N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide involves the reaction of 4-chlorobenzaldehyde with 3-hydroxypropanal in the presence of a catalyst to form the corresponding oxolane. The oxolane is then reacted with propargylamine to form N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide. The synthesis of N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide has been optimized to produce high yields and purity.
Eigenschaften
IUPAC Name |
N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2/c1-2-13(17)16-14(7-8-18-10-14)9-11-3-5-12(15)6-4-11/h2-6H,1,7-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTWFUOQEGSZOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(CCOC1)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

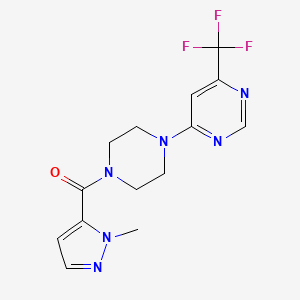

![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-methoxybenzamide](/img/structure/B2986679.png)
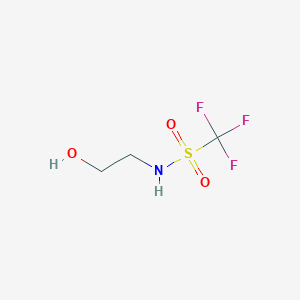
![(Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol](/img/structure/B2986681.png)

![2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2986683.png)
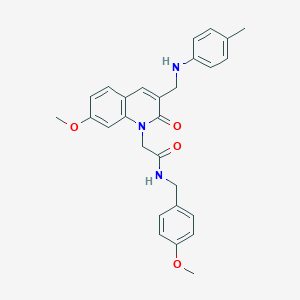
![1-Methyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2986685.png)
![N-(2,4-dimethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2986686.png)
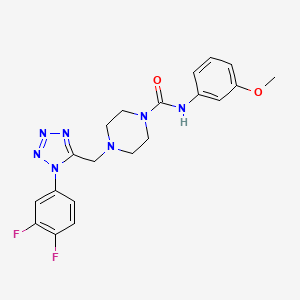
![3-[(2-Chloroethyl)sulfanyl]oxolane](/img/structure/B2986690.png)
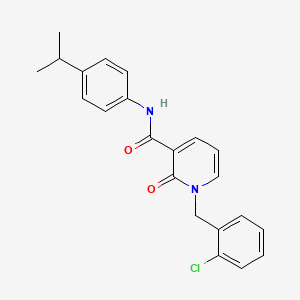
![N-(3-acetylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2986695.png)